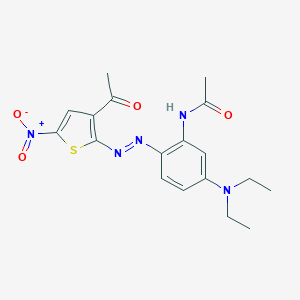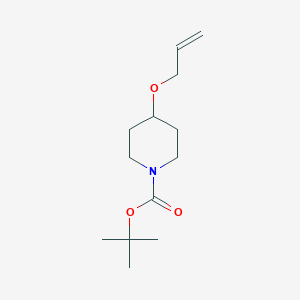
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure that combines a thienyl ring with an azo linkage, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide typically involves the following steps:
Acetylation: The addition of an acetyl group to the thienyl ring.
Diazotization: The conversion of an amine group into a diazonium salt.
Coupling Reaction: The reaction of the diazonium salt with a diethylaminoacetoanilide to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring and the azo linkage.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products typically include aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide involves its interaction with molecular targets through the azo linkage. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro and acetyl groups also play a role in its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-methylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-ethylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-dimethylaminoacetoanilide
Uniqueness
The uniqueness of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Eigenschaften
CAS-Nummer |
167940-11-6 |
|---|---|
Molekularformel |
C18H21N5O4S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
InChI-Schlüssel |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
| 167940-11-6 | |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)


![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol](/img/structure/B63605.png)




